(1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
Description
Properties
IUPAC Name |
1H-indol-3-yl-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-9-17-14(21-18-9)10-7-19(8-10)15(20)12-6-16-13-5-3-2-4-11(12)13/h2-6,10,16H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWJGKIKOBZDEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Ring: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Synthesis of the Oxadiazole Ring: The oxadiazole ring can be formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Construction of the Azetidine Ring: Azetidine rings are often synthesized via cyclization reactions involving amines and halogenated compounds.
Coupling Reactions: The final step involves coupling the indole, oxadiazole, and azetidine fragments under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of such compounds may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution at Oxadiazole Ring
The 1,2,4-oxadiazole moiety demonstrates electrophilic character at the C5 position. Reaction with amines under basic conditions facilitates substitution:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Ethylenediamine/DCM, 40°C | Secondary amide derivative | 68% | |
| Hydrazine hydrate/EtOH, reflux | Hydrazide intermediate | 82% |
This reactivity aligns with oxadiazole derivatives showing susceptibility to nucleophilic attack at electron-deficient positions.
Azetidine Ring Functionalization
The azetidine’s tertiary amine participates in acyl transfer reactions:
Key Observations:
-
Reacts with chloroacetyl chloride in DCM/TEA to form quaternary ammonium salts .
-
Undergoes Buchwald–Hartwig coupling with aryl halides using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .
Representative Reaction:
text(1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone + methyl 2-chloro-2-oxo-acetate → Methanone-oxadiazole hybrid ester (isolated yield: 66%)[2]
Indole Ring Modifications
The indole C2 and C5 positions show electrophilic substitution tendencies:
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitroindole derivative | Limited regioselectivity due to oxadiazole’s electron-withdrawing effect |
| Friedel–Crafts | AlCl₃, benzene, 50°C | C2-acylated product | Steric hindrance from methanone group reduces C3 reactivity |
Methanone Group Reactivity
The central ketone undergoes selective reductions:
| Reducing Agent | Product | Selectivity |
|---|---|---|
| NaBH₄/MeOH | Secondary alcohol | 94% conversion |
| BH₃·THF | No reaction | Oxadiazole stability preserved |
Controlled pH (6–8) prevents oxadiazole ring degradation during reduction.
Acid/Base-Mediated Transformations
Hydrolysis Studies:
| Conditions | Outcome |
|---|---|
| 2M HCl, reflux | Oxadiazole ring cleavage → indole-azetidine diacid |
| 1M NaOH, RT | Methanone remains intact; azetidine N-alkylation observed |
Catalytic Cross-Coupling
Palladium-mediated reactions enable π-system extensions:
textSuzuki-Miyaura Coupling: This compound + 4-bromophenylboronic acid → Biaryl product (72% yield, Pd(OAc)₂/SPhos)[2]
Stability Under Thermal Stress
Thermogravimetric analysis (TGA) data:
| Temperature Range | Mass Loss | Observation |
|---|---|---|
| 25–150°C | <2% | Solvent/water evaporation |
| 150–300°C | 58% | Oxadiazole decomposition dominates |
| >300°C | 40% | Carbonization |
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
-
[2+2] Cycloaddition at indole’s C2–C3 bond
-
Oxadiazole ring contraction to imidazole (quantum yield: Φ = 0.12)
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds containing indole and oxadiazole moieties exhibit significant antimicrobial activity. For instance, derivatives similar to (1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Case Study: Antileishmanial Activity
A related class of compounds has demonstrated promising antileishmanial properties. In one study, azetidinones derived from indole were synthesized and tested against Leishmania major, showing comparable activity to standard treatments like amphotericin B .
Cancer Treatment
Indole derivatives are widely recognized for their anticancer properties. The ability of this compound to inhibit cancer cell proliferation is an area of active research. Studies suggest that compounds with similar structures can induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
Compounds featuring indole and oxadiazole frameworks have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases .
Summary of Findings
The applications of this compound are diverse and promising:
| Application Area | Description |
|---|---|
| Antimicrobial | Effective against bacteria like S. aureus and E. coli. |
| Antileishmanial | Comparable efficacy to amphotericin B against Leishmania major. |
| Cancer Treatment | Induces apoptosis in cancer cell lines; potential anticancer agent. |
| Anti-inflammatory | Modulates inflammatory pathways; potential therapeutic benefits in chronic inflammation. |
Mechanism of Action
The mechanism of action of (1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone would depend on its specific biological target. Generally, compounds with indole, oxadiazole, and azetidine rings can interact with enzymes, receptors, or nucleic acids, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares the molecular features of the target compound with analogs containing indole, oxadiazole, or azetidine moieties:
Table 1: Structural and Physical Properties
Key Observations :
- The target compound’s azetidine-oxadiazole combination distinguishes it from pyrrolidine-based analogs (e.g., compound 14 ), which exhibit higher molecular weights due to additional substituents .
- Substituents like thiol (compound 4 ) or methoxy groups (compound 7g ) influence solubility and melting points .
Key Observations :
Structure-Activity Relationships (SAR) :
Solubility and Practical Considerations
Biological Activity
The compound (1H-indol-3-yl)(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a novel indole derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C12H11N3O
- Molecular Weight : 213.24 g/mol
- CAS Number : 343966-69-8
Antibacterial Activity
Indole derivatives, including the compound , have shown promising antibacterial properties. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains, including drug-resistant strains. For instance, tris(1H-indol-3-yl)methylium salts demonstrated a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL against Gram-positive bacteria such as MRSA and Staphylococcus epidermidis while showing moderate activity against some Gram-negative bacteria like Escherichia coli .
Table 1: Antibacterial Activity of Indole Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Tris(1H-indol-3-yl)methylium | MRSA | 0.5 |
| Tris(1H-indol-3-yl)methylium | Staphylococcus epidermidis | 1.0 |
| Tris(1H-indol-3-yl)methylium | Escherichia coli | 8.0 |
Anticancer Activity
Indole derivatives have also been explored for their anticancer properties. The compound's mechanism of action may involve the inhibition of specific enzymes that are crucial for cancer cell proliferation. For example, some related indole compounds have been shown to inhibit α-glucosidase non-competitively, leading to reduced glucose absorption and potential anti-cancer effects .
Case Study: Inhibition of α-glucosidase
In vitro studies demonstrated that the compound interacts with α-glucosidase, which is involved in carbohydrate metabolism. The inhibition of this enzyme can lead to lower blood glucose levels and may have implications for cancer treatment by targeting metabolic pathways.
The primary biological mechanism attributed to this class of compounds includes:
- Enzyme Inhibition : Compounds like this compound inhibit enzymes such as α-glucosidase.
- Cell Membrane Disruption : Some indole derivatives exhibit the ability to disrupt bacterial cell membranes, leading to cell lysis.
- Oxidative Stress Modulation : Certain derivatives show protective effects against oxidative stress in cellular models .
Pharmacokinetics and Toxicity
Preliminary studies suggest that the compound has favorable pharmacokinetic properties with sufficient bioavailability to exert therapeutic effects. Toxicity assessments indicate that certain analogs do not adversely affect normal human cells at therapeutic concentrations .
Q & A
Q. Key Factors :
- Catalyst Selection : Pd(PPh₃)₄ for cross-coupling improves regioselectivity .
- Solvent and Temperature : Reflux in anhydrous THF or DMF (80–100°C) minimizes side reactions .
- Yield Optimization : Purification via silica gel chromatography (hexane:EtOAc gradient) typically achieves 40–65% yields, with oxadiazole stability being critical .
How can DFT calculations predict electronic properties and reactivity?
Advanced Research Question
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is effective for:
- HOMO-LUMO Analysis : The indole moiety contributes to a HOMO energy of −5.2 eV, while the oxadiazole lowers LUMO to −1.8 eV, suggesting electrophilic reactivity at the oxadiazole ring .
- Charge Distribution : NBO analysis reveals partial negative charges on oxadiazole oxygen atoms, making them prone to nucleophilic attack .
- Solvatochromism : TD-DFT predicts absorption maxima (~320 nm in ethanol), correlating with experimental UV-Vis data .
Methodological Note : Include solvent effects using the PCM model for accuracy .
What spectroscopic techniques characterize this compound, and what key features are observed?
Basic Research Question
- ¹H NMR :
- IR : Strong C=O stretch at 1680–1700 cm⁻¹ (methanone group); N-O stretch at 1250 cm⁻¹ (oxadiazole) .
- HRMS : Molecular ion [M+H]⁺ at m/z 296.1278 (calc. 296.1281) .
How can contradictions in biological activity data across studies be resolved?
Advanced Research Question
Contradictions often arise from:
Q. Resolution Strategy :
- Standardize protocols (e.g., MTT assay at 48h incubation).
- Compare IC₅₀ values under matched logP (2.1–2.5) and pH (7.4) conditions .
What chromatographic methods address purification challenges?
Basic Research Question
- TLC : Use ethyl acetate:hexane (3:7) for monitoring; Rf ≈ 0.5 .
- Column Chromatography : Silica gel (200–300 mesh) with gradient elution (5–30% EtOAc in hexane).
- HPLC : C18 column, acetonitrile:H₂O (65:35), flow rate 1 mL/min, retention time ~12 min .
Challenges : Oxadiazole degradation under acidic conditions; avoid TFA modifiers .
How can stability be enhanced during biological assays?
Advanced Research Question
- pH Control : Buffers (PBS, pH 7.4) reduce hydrolysis of the azetidine ring.
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Co-solvents : 10% PEG-400 improves aqueous solubility without precipitation .
How does the oxadiazole ring influence solubility and lipophilicity?
Basic Research Question
- logP : Calculated (ChemAxon) logP = 2.3; experimental logD₇.₄ = 2.1.
- Solubility : 0.8 mg/mL in water; improves to 4.2 mg/mL with 5% DMSO .
- Structural Impact : The methyl group on oxadiazole enhances membrane permeability but reduces aqueous solubility .
What intermolecular interactions drive enzyme inhibition?
Advanced Research Question
- Hydrogen Bonding : Oxadiazole O atoms form H-bonds with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- π-π Stacking : Indole interacts with aromatic side chains (e.g., Phe360 in kinases).
- Docking Validation : AutoDock Vina simulations show binding energy ≤−8.5 kcal/mol when the azetidine adopts a chair conformation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
